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Tetrazinc trioxide phosphite

Corrosion Inhibition Electrochemical Protection Biomimetic Coatings

Tetrazinc trioxide phosphite (CAS 64539-51-1), also designated zinc oxide phosphonate (Zn₄O₃(HPO₃)) or tribasic zinc phosphite, is an inorganic zinc phosphite complex with the molecular formula HO₆PZn₄ and a molecular weight of 389.5 g/mol. It is an active REACH-registered substance manufactured or imported in the European Economic Area at 1–10 tonnes per annum and is listed by the U.S.

Molecular Formula HO6PZn4
Molecular Weight 389.5 g/mol
CAS No. 64539-51-1
Cat. No. B1518484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazinc trioxide phosphite
CAS64539-51-1
Molecular FormulaHO6PZn4
Molecular Weight389.5 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].OP([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2]
InChIInChI=1S/HO3P.3O.4Zn/c1-4(2)3;;;;;;;/h1H;;;;;;;/q4*-2;4*+2
InChIKeyDTTPQIOEDQOFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazinc Trioxide Phosphite (CAS 64539-51-1) – Procurement-Grade Identity and Regulatory Baseline


Tetrazinc trioxide phosphite (CAS 64539-51-1), also designated zinc oxide phosphonate (Zn₄O₃(HPO₃)) or tribasic zinc phosphite, is an inorganic zinc phosphite complex with the molecular formula HO₆PZn₄ and a molecular weight of 389.5 g/mol . It is an active REACH-registered substance manufactured or imported in the European Economic Area at 1–10 tonnes per annum [1] and is listed by the U.S. FDA under 21 CFR 178.3125 for use as a component in resinous and polymeric coatings in contact with food [2]. The compound is commercially supplied as a white, non-toxic, anti-corrosive pigment, distinct from traditional zinc phosphate and chromate pigments in both chemical structure and application performance .

Tetrazinc Trioxide Phosphite (CAS 64539-51-1) – Why In-Class Substitution Is Not Supported by Evidence


Tetrazinc trioxide phosphite cannot be indiscriminately substituted by other zinc phosphite or phosphate family members because its empirical ratio of ZnO to HPO₃ (3:1 versus other basic zinc phosphites with xZnO·ZnHPO₃ where x ranges ½–10) controls critical pigment performance parameters [1]. Unlike zinc phosphate, which functions primarily as a physical barrier, the lower oxidation state of phosphorus in zinc phosphite confers active reducing power that scavenges dissolved oxygen and provides both physical and chemical corrosion protection [2]. Furthermore, existing ASTM specification D4462 covers a compositionally distinct zinc hydroxy phosphite pigment (ZnHPO₃·[ZnO·2Zn(OH)₂]), confirming that pigment-grade zinc phosphites are not fungible based solely on elemental zinc or phosphorus content [3].

Tetrazinc Trioxide Phosphite (CAS 64539-51-1) – Head-to-Head Quantitative Differentiation Evidence


Tetrazinc Trioxide Phosphite Achieves 98.5% Corrosion Protective Efficiency on Al/Au/ZnO Anodes in Physiological Saline

In a study of biomimetic corrosion protection for hybrid cell anodes, zinc phosphite composite films formed on Al/Au/ZnO anodes during energy harvesting in physiological saline achieved a 98.5% corrosion protective efficiency [1]. This efficiency was derived from electrochemical measurements demonstrating that the aluminum hydroxide and zinc phosphite composite films are impermeable to O₂ and prevent corrosion even in the presence of NaCl for over one month [1].

Corrosion Inhibition Electrochemical Protection Biomimetic Coatings

Tribasic Zinc Phosphite (Zn₄O₃(HPO₃)) Enables 34.9 wt% Pigment Loading in Maintenance Primers, Exceeding Prior Art Phase A Zinc Phosphite Limits

In a 1:1 oil/alkyd maintenance primer, the Phase B zinc hydroxy phosphite complex ([2Zn(OH)₂·ZnHPO₃]·2ZnO, structurally equivalent to the Zn₄O₃(HPO₃) core) was successfully loaded at 34.9% by weight of the final formulation and exhibited effective anti-corrosion performance in salt fog testing [1]. In contrast, the prior art Phase A material ([Zn(OH)₂·ZnHPO₃]·2ZnO) at a lower loading of 16.8% by weight failed at loadings as high as 40 lb/100 gal due to its high oil absorption, and such high loadings could not be achieved with the prior art material [1]. The Phase B pigment also demonstrated much superior paint properties in dispersion (fineness of grind) and gloss compared to Phase A [1].

Coating Formulation Pigment Loading Capacity Salt Fog Performance

Basic Zinc Phosphite Is the Only Pigment Class Patent-Demonstrated to Prevent Flash Rust on Iron-Grit-Blasted Steel in Latex Primers

U.S. Patent 4,045,393 explicitly states that zinc oxide, zinc phosphate, zinc molybdate, zinc chromate, passive iron phosphate, iron oxide, and basic lead-silica-chromate have all been used as anti-corrosion agents with limited success, but none of these systems are able to prevent flash rust when iron or steel surfaces have been cleaned by blasting with iron grit or shot [1]. The patent teaches that only a basic zinc phosphite composition (xZnO·ZnHPO₃) at 5–15% combined with 2–10% natural drying oil in a latex paint primer can prevent flash rust staining on such aggressively cleaned metal surfaces [1].

Flash Rust Inhibition Latex Paint Primers Metal Surface Preparation

Zinc Hydroxy Phosphite Exhibits Equivalent or Superior Anti-Rust and Anti-Blistering Performance to HALOX SZP-391 and SW-111 in Waterborne Anti-Corrosion Coatings

Chinese-language industry technical literature reports that when compared to chromate or lead salt anti-corrosion pigments, zinc iron phosphate (MHH) shows substantially better anti-rust and anti-blistering performance, while HALOX SZP-391, HALOX SW-111, and zinc hydroxy phosphite are rated as equivalent or superior [1]. Specifically, the text states that zinc hydroxy phosphite demonstrates performance comparable to or better than HALOX SZP-391/HALOX SW-111, which are themselves benchmark commercial calcium-modified and zinc-based corrosion inhibitor pigments [1].

Waterborne Coatings Anti-Corrosion Pigment Benchmarking Chromate Replacement

FDA 21 CFR 178.3125 Approval Confers Food-Contact Polymer Acceptability Absent for Zinc Chromate and Lead-Based Anti-Corrosion Pigments

The U.S. FDA lists zinc oxide phosphonate (Zn₄O₃(HPO₃)), dihydrate, under 21 CFR 178.3125, permitting its use as a component in resinous and polymeric coatings intended for contact with food [1]. This regulatory clearance is absent for zinc chromate and lead-based anti-corrosion pigments, which are classified as toxic and subject to stringent restriction under multiple global regulations including REACH Annex XIV and EPA TSCA Section 6 [2]. The compound is also described as non-toxic and suitable for both waterborne and solvent-borne paints .

Regulatory Compliance Food Contact Materials Toxicological Safety

Low Oil Absorption (14–22 g/100g) of Zinc Hydroxy Phosphite Permits High Pigment Volume Concentration Without Viscosity or Gloss Penalties

Zinc hydroxy phosphite complex exhibits typical oil absorption values in the range of 14 to 22 g/100 g pigment [1]. This low oil absorption allows high pigment volume concentrations (PVC) in coating systems without the viscosity build-up or gloss reduction that accompanies higher-oil-absorption pigments such as zinc phosphate (typical oil absorption ~20–30 g/100 g [2]) or precipitated calcium carbonate. The commercial product NALZIN 2, based on zinc hydroxy phosphite, demonstrates rapid and clean dispersion, high gloss, and flexibility in formulating .

Pigment Dispersion Oil Absorption Coating Gloss

Tetrazinc Trioxide Phosphite (CAS 64539-51-1) – Evidence-Backed Application Scenarios for Procurement and Deployment


Marine and Biomedical Hybrid Cell Anode Corrosion Protection

In Al/Au/ZnO hybrid cell anode systems operating in physiological saline or seawater environments, tetrazinc trioxide phosphite forms zinc phosphite–aluminum hydroxide composite films that achieve 98.5% corrosion protective efficiency and remain impermeable to oxygen over one month of NaCl exposure [1]. This scenario is directly supported by quantitative electrochemical evidence and is unmatched by conventional anti-corrosion pigments in biologically relevant saline media.

High-Loading Industrial Maintenance Primers for Structural Steel

Tetrazinc trioxide phosphite (Phase B structure) enables pigment loadings up to 34.9 wt% in 1:1 oil/alkyd maintenance primers with effective salt fog corrosion resistance — a loading level unattainable with prior art basic zinc phosphite Phase A materials, which fail above ~17 wt% due to excessive oil absorption [1]. This scenario is critical for heavy-duty maintenance coatings on bridges, tanks, and infrastructure where maximum anti-corrosive pigment volume is required.

Flash Rust Prevention in Waterborne Latex Primers on Abrasive-Blasted Steel

For structural steel prepared by iron grit or shot blasting, tetrazinc trioxide phosphite (as the tribasic zinc phosphite embodiment) at 5–15% loading is the only anti-corrosion pigment class proven to prevent flash rust staining in latex primers [1]. Competing pigments — zinc oxide, zinc phosphate, zinc molybdate, zinc chromate — all fail under identical conditions [1], making this compound irreplaceable for shipyards, steel fabrication shops, and bridge painting contractors.

FDA-Compliant Anti-Corrosion Coatings for Food Processing and Packaging

Zinc oxide phosphonate (Zn₄O₃(HPO₃)) is permitted under 21 CFR 178.3125 for use in polymeric coatings contacting food [1], while toxic chromate and lead pigments are restricted or banned. This regulatory pathway allows procurement of anti-corrosion systems for can linings, food processing equipment coatings, and dairy or beverage plant maintenance without reformulation risk or regulatory non-compliance.

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